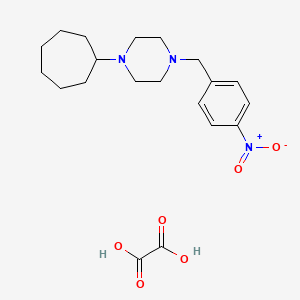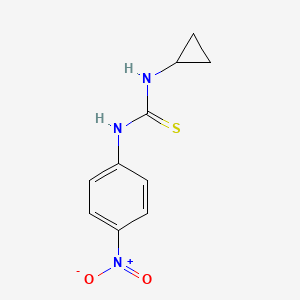
1-Cyclopropyl-3-(4-nitrophenyl)thiourea
Overview
Description
1-Cyclopropyl-3-(4-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(4-nitrophenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 4-nitrophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the thiourea moiety under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(4-nitrophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-nitrophenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-Cyclopropyl-3-(4-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-nitrophenyl)thiourea: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-Cyclopropyl-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of a nitro group.
1-Cyclopropyl-3-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the cyclopropyl group and the nitro group in this compound imparts unique chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and reactivity, while the nitro group can contribute to its biological activity.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-13(15)9-5-3-8(4-6-9)12-10(16)11-7-1-2-7/h3-7H,1-2H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDSUAJSJUJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide (non-preferred name)](/img/structure/B3944059.png)
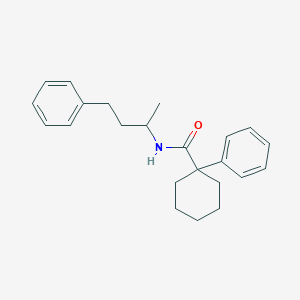
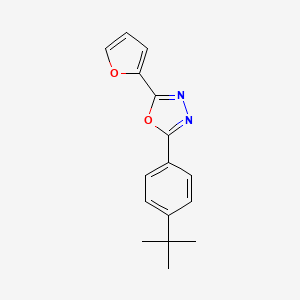
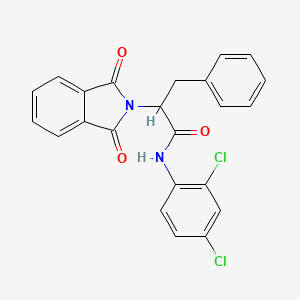
![1-(4-Methoxyphenyl)sulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3944101.png)
![1-(4-Fluorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B3944102.png)
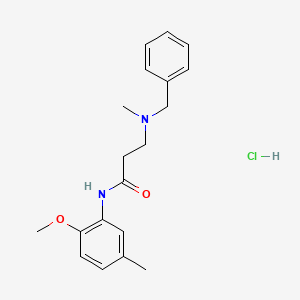
![[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B3944110.png)
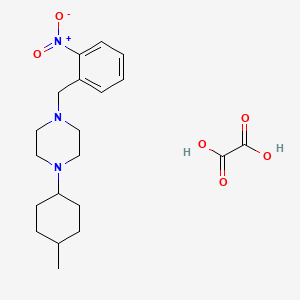
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944133.png)
![N-[4-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3944138.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)
